4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Beschreibung
4-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a morpholino group at position 6 and a butanoic acid chain at position 2. The compound was previously marketed as a research chemical by CymitQuimica but is now listed as discontinued .
Eigenschaften
IUPAC Name |
4-(6-morpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c19-13(20)3-1-2-10-14-15-11-4-5-12(16-18(10)11)17-6-8-21-9-7-17/h4-5H,1-3,6-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQUQTHJCXEIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=NN=C3CCCC(=O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.
Introduction of the pyridazine ring: The triazole intermediate is then reacted with suitable reagents to introduce the pyridazine ring.
Attachment of the morpholine ring: The final step involves the attachment of the morpholine ring to the triazolopyridazine core.
Reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium or copper salts. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
4-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the triazolopyridazine core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells. In cancer cells, it can interfere with signaling pathways, resulting in reduced cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogues
Core Structural Modifications
Triazolo[4,3-b]pyridazine Derivatives
Key Observations :
Functional Group Variations
Carboxylic Acid vs. Ester/Acetohydrazide Derivatives
- Butanoic Acid Chain: The free carboxylic acid group in the target compound enables ionic interactions, making it suitable for drug conjugates or metalloenzyme targeting.
- Ethyl N-Benzoyl Glycinate Derivatives (e.g., from ): These esters are precursors for amino acid-functionalized triazolopyridazines, offering modularity in prodrug design .
- Acetohydrazide Derivatives (e.g., 6a,b in ): These derivatives introduce hydrazide functionality, enabling Schiff base formation or coordination chemistry for metal-organic frameworks .
Biologische Aktivität
The compound 4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a derivative of the triazolo-pyridazine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholino group and a butanoic acid moiety linked to a triazolo-pyridazine core. This unique structure allows for diverse interactions with biological targets, making it a subject of interest in drug development.
Antiproliferative Effects
Research indicates that compounds within the triazolo-pyridazine class exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives like 4g and 4a have shown mean growth inhibition (GI%) values of 55.84% and 29.08%, respectively, against a panel of 60 cancer cell lines . The mechanism involves the inhibition of key kinases associated with cancer progression, such as c-Met and Pim-1.
The biological activity of 4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is primarily attributed to its ability to interfere with cellular signaling pathways:
- Cell Cycle Arrest : Compound 4g has been shown to induce S-phase arrest in MCF-7 breast cancer cells, suggesting its role in disrupting normal cell cycle progression .
- Apoptosis Induction : Increased levels of caspase-9 activity were observed, indicating that the compound promotes apoptosis more effectively than controls. Specifically, it was found to enhance apoptosis by 29.61-fold compared to untreated cells .
Enzyme Inhibition
The compound acts as a dual inhibitor of c-Met and Pim-1 kinases, which are critical in cancer cell survival and proliferation. The inhibitory concentration (IC50) values for these targets were reported as follows:
Comparative Analysis with Similar Compounds
To better understand the potential of 4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects | IC50 (c-Met) | IC50 (Pim-1) |
|---|---|---|---|---|
| Compound 4g | Morpholine; Triazolo-Pyridazine core | High antiproliferative activity | 0.163 μM | 0.283 μM |
| Compound 4a | Similar structure | Moderate activity | Not specified | Not specified |
| Foretinib | c-Met inhibitor | Established drug | 0.019 μM | NA |
Case Studies
Several studies have highlighted the therapeutic potential of triazolo-pyridazine derivatives:
- Cytotoxicity Evaluation : In vitro studies demonstrated that various derivatives showed moderate cytotoxicity against A549, MCF-7, and HeLa cell lines with IC50 values ranging from 1.06 ± 0.16 μM to 2.73 ± 0.33 μM for different compounds .
- Mechanistic Studies : Molecular docking studies confirmed the binding affinities and interaction modes of these compounds with their targets, providing insights into their mechanisms of action in inhibiting tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
